molecular formula C14H15FN4OS B2606562 2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097864-52-1

2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2606562
CAS No.: 2097864-52-1
M. Wt: 306.36
InChI Key: FCBHRNFPLPTMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one is a synthetic organic compound that features a fluorophenyl group, a thiadiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Thiadiazole Ring Formation: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazide and appropriate carbonyl compounds.

    Piperazine Coupling: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the intermediate compound.

    Final Coupling: The final step involves coupling the fluorophenyl intermediate with the thiadiazole-piperazine moiety under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halides, sulfonates, or other leaving groups in the presence of nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heterocyclic moieties.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be studied for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be elucidated through pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one: This compound itself.

    2-(4-Chlorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one: A similar compound with a chlorine atom instead of fluorine.

    2-(4-Methylphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one: A similar compound with a methyl group instead of fluorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorine atom, thiadiazole ring, and piperazine moiety can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4OS/c15-12-3-1-11(2-4-12)9-14(20)19-7-5-18(6-8-19)13-10-16-21-17-13/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBHRNFPLPTMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.